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Core Science & Biosynthesis

Foundational

Technical Guide: Chiral 1,3-Dioxane Building Blocks for Organic Synthesis

Executive Summary The 1,3-Dioxane Scaffold as a Stereochemical Relay In modern drug development and complex natural product synthesis, chiral 1,3-dioxanes function as far more than passive protecting groups. They serve a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-Dioxane Scaffold as a Stereochemical Relay

In modern drug development and complex natural product synthesis, chiral 1,3-dioxanes function as far more than passive protecting groups. They serve as rigid conformational locks that translate existing stereochemical information into remote stereocontrol. By freezing a flexible acyclic chain into a defined chair conformation, the 1,3-dioxane ring directs the trajectory of incoming nucleophiles and electrophiles, enabling the precise installation of stereocenters at the C4, C5, and C6 positions.

This guide details the structural mechanics, synthetic access, and reactivity profiles of chiral 1,3-dioxane building blocks, with a specific focus on their utility in polyketide synthesis and regioselective functionalization.

Structural Mechanics & Conformational Analysis

The utility of the 1,3-dioxane ring stems from its predictable chair conformation, which mimics cyclohexane but with distinct stereoelectronic effects due to the oxygen atoms.[1]

The "Locked" Chair

To function as a stereochemical director, the dioxane ring must be conformationally rigid. This is typically achieved by placing a bulky substituent (e.g., tert-butyl or phenyl) at the C2 position.

  • Thermodynamic Preference: A large C2 substituent will exclusively occupy the equatorial position to avoid 1,3-diaxial interactions (approx.[1] 2.9 kcal/mol penalty for an axial phenyl group).

  • The Consequence: This "locks" the conformation. Substituents at C4 and C6 are then forced into axial or equatorial orientations relative to this anchor, dictating their reactivity.

Axial vs. Equatorial Reactivity
  • Nucleophilic Attack: Occurs preferentially from the axial trajectory (anti-periplanar to the C-O bond), often described as the "inside" attack.

  • Anomeric Effect: In 2-alkoxy-1,3-dioxanes (orthoesters), the axial position at C2 is stabilized by the anomeric effect, overriding steric repulsion.

Synthetic Access: Constructing the Scaffold

Before utilizing the dioxane for stereocontrol, one must synthesize the chiral scaffold. Two primary methods dominate the field.

Method A: Acetalization of Chiral 1,3-Diols

The most common approach involves the acid-catalyzed condensation of an aldehyde with a chiral 1,3-diol. The diol precursor is typically generated via Noyori Asymmetric Hydrogenation of 1,3-diketones.

  • Reaction: 1,3-Diol + R-CHO (cat. H⁺)

    
     1,3-Dioxane[2]
    
  • Stereocontrol: The reaction is thermodynamically controlled to place the C2 substituent equatorially.

Method B: Asymmetric Prins Reaction

A more direct method involves the condensation of an alkene with formaldehyde (or equivalent) to form the dioxane ring directly. Recent advances by List et al. using confined Brønsted acids (imidodiphosphates) allow for high enantioselectivity.

  • Scope: Particularly effective for styrenes and aryl olefins.

  • Advantage: Generates the 1,3-dioxane core and two new stereocenters in a single step.

Core Utility: Regioselective Ring Openings

The most powerful application of 1,3-dioxane building blocks is their regioselective reductive opening . This transforms the cyclic acetal into a differentiated acyclic ether-alcohol, a key motif in polypropionate antibiotics (e.g., Erythromycin).

The "Switchable" Regioselectivity

By selecting the appropriate Lewis acid and hydride source, one can selectively cleave the C2-O4 or C2-O6 bond. This selectivity is governed by the coordination site of the Lewis acid (Steric vs. Electronic control).

Reagent SystemPrimary ProductMechanism Driver
LiAlH₄ / AlCl₃ 4-O-Benzyl ether (Free 6-OH)Steric Control: Lewis acid coordinates to the less hindered O6; hydride attacks C2, cleaving the C2-O6 bond.
DIBAL-H 4-O-Benzyl ether (Free 6-OH)Coordination Control: Similar to above; Al coordinates to O6.
NaCNBH₃ / HCl 6-O-Benzyl ether (Free 4-OH)Electronic/Basicity Control: Protonation occurs at the more basic O4 (or kinetically controlled opening); hydride attacks to cleave C2-O4.
BH₃·NMe₃ / AlCl₃ 6-O-Benzyl ether (Free 4-OH)Borane Activation: Borane becomes the electrophile, coordinating to the most nucleophilic oxygen.[3][4]
Visualization: Mechanistic Divergence

The following diagram illustrates the divergent pathways for the reductive opening of a 4,6-O-benzylidene acetal.

ReductiveOpening Start 4,6-O-Benzylidene Acetal (Chiral) ReagentA Reagent A: LiAlH4 / AlCl3 (or DIBAL-H) Start->ReagentA ReagentB Reagent B: NaCNBH3 / HCl (or BH3 / Lewis Acid) Start->ReagentB IntermedA Coordination to Less Hindered O6 ReagentA->IntermedA Steric Control ProductA Product A: 4-O-Benzyl Ether (Free 6-OH) IntermedA->ProductA Hydride Attack IntermedB Coordination to More Basic O4 (or Borane activation) ReagentB->IntermedB Electronic Control ProductB Product B: 6-O-Benzyl Ether (Free 4-OH) IntermedB->ProductB Hydride Attack

Caption: Divergent regioselectivity in the reductive opening of 4,6-O-benzylidene acetals based on Lewis acid choice.

Experimental Protocol: Regioselective Reductive Opening

Target: Conversion of a (4R,6R)-4,6-dimethyl-2-phenyl-1,3-dioxane to the corresponding secondary alcohol (Free 6-OH) using DIBAL-H.

Safety Note: Diisobutylaluminum hydride (DIBAL-H) is pyrophoric. All manipulations must be performed under an inert atmosphere (Ar or N₂) using anhydrous solvents.

Materials
  • Substrate: (4R,6R)-4,6-dimethyl-2-phenyl-1,3-dioxane (1.0 equiv)

  • Reagent: DIBAL-H (1.0 M in hexanes, 3.0 equiv)

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous

  • Quench: Rochelle's salt (Potassium sodium tartrate) saturated aq. solution

Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Add the 1,3-dioxane substrate and anhydrous CH₂Cl₂ (0.1 M concentration). Cool the solution to 0 °C (ice bath) or -78 °C (dry ice/acetone) depending on substrate sensitivity (0 °C is standard for benzylidenes).

  • Addition: Slowly add the DIBAL-H solution dropwise via syringe over 15 minutes.

    • Observation: No gas evolution should be vigorous if the system is dry.

  • Reaction: Stir at the set temperature. Monitor by TLC (typically 1–4 hours). The spot for the acetal (less polar) will disappear, and a more polar alcohol spot will appear.

  • Quench (Critical):

    • Dilute with diethyl ether.

    • Slowly add saturated aqueous Rochelle's salt solution.

    • Vigorous stirring is required for 1–2 hours until the two layers (organic and aqueous) separate cleanly and the aluminum emulsion dissipates.

  • Workup: Separate layers. Extract the aqueous layer with Et₂O (3x). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >85% yield of the 4-O-benzyl ether (secondary alcohol at C6).[3]

Case Study: Polyketide Fragment Synthesis

The Rychnovsky group and others have utilized 1,3-dioxanes to synthesize alternating polyol chains found in macrolides.

The Logic
  • Start: A chiral

    
    -hydroxy ketone.
    
  • Stereoselection: Syn-1,3-reduction (Naraoka-Prasad) or Anti-1,3-reduction (Evans-Tishchenko) to set the relative stereochemistry.

  • Protection: Form the acetonide (2,2-dimethyl-1,3-dioxane) or benzylidene acetal.

  • Extension: The dioxane ring serves as a rigid scaffold for subsequent aldol or alkylation reactions, preventing epimerization of the protected centers.

PolyketideWorkflow Step1 Chiral beta-Hydroxy Ketone Step2 Stereoselective Reduction (Narasaka-Prasad for Syn) Step1->Step2 Step3 1,3-Diol Intermediate Step2->Step3 Step4 Acetalization (Formation of 1,3-Dioxane) Step3->Step4 Step5 Nucleophilic Opening / Extension (Building the Chain) Step4->Step5

Caption: Workflow for utilizing 1,3-dioxanes in iterative polyketide synthesis.

References

  • Lund University Research Portal. (2010). Reductive openings of benzylidene acetals revisited: a mechanistic scheme for regio- and stereoselectivity.[5][6] Journal of Organic Chemistry.[5][7] Link

  • National Institutes of Health (PubMed). (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research.[4] Link

  • Max Planck Society. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction.[8] Journal of the American Chemical Society.[9][10] Link

  • Organic Syntheses. (2000). Synthesis of 1,3-Diols from 1,3-Dioxanes via Rychnovsky Cyclization logic. (General Reference to Rychnovsky's work on 1,3-diols). Link

  • Thieme Connect. (2004). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromomethyl Dioxanes

Abstract The 1,3-dioxane moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents due to its favorable physicochemical properties and ability to act as a versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-dioxane moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents due to its favorable physicochemical properties and ability to act as a versatile building block.[1][2] This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-(bromomethyl)-1,3-dioxane and related substrates. These C(sp³)-electrophiles serve as valuable synthons for introducing the dioxane motif into complex molecular architectures. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols for key reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offer insights into reaction optimization and troubleshooting. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage these powerful bond-forming reactions.

Introduction: The Strategic Importance of Dioxane Scaffolds

Dioxane derivatives are integral components in the synthesis of pharmaceuticals and advanced materials, prized for their structural attributes and stability.[1] Their incorporation into drug candidates can modulate properties such as solubility, metabolic stability, and receptor binding affinity.[3][4] Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, provide an efficient and modular approach for constructing carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6]

While the coupling of aryl and vinyl halides (C(sp²)-X) is well-established, the use of saturated alkyl halides (C(sp³)-X) like bromomethyl dioxanes presents unique challenges and opportunities.[7][8] Successful coupling of these substrates opens a direct pathway to a diverse array of functionalized dioxane-containing molecules, accelerating the exploration of chemical space in drug discovery programs. This document serves as a practical guide to navigating these powerful synthetic transformations.

The Catalytic Cycle: A Mechanistic Overview

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[9][10] Understanding this cycle is paramount for rational reaction design and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromomethyl dioxane. This is often the rate-determining step for alkyl halides and requires electron-rich, bulky phosphine ligands to stabilize the palladium center and promote reactivity.[5][8]

  • Transmetalation: The organic moiety from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[6][9]

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are expelled, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[5][11]

Palladium_Catalytic_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(R¹)(X) Oxidative Addition Complex pd0->oa_complex re_label Reductive Elimination trans_complex L₂Pd(II)(R¹)(R²) Transmetalation Complex oa_complex->trans_complex trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product oa_label Oxidative Addition trans_label Transmetalation reagents_in R¹-X (Bromomethyl Dioxane) nucleophile_in M-R² (Nucleophile)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Core Application Protocols

The following section provides detailed starting points for the most common cross-coupling reactions involving bromomethyl dioxanes. Researchers should consider these as robust templates to be optimized for their specific substrates.

General Laboratory Best Practices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All reactions should be set up under an inert atmosphere (Nitrogen or Argon).[12]

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.[12]

  • Reagent Purity: The purity of substrates, reagents, and solvents is critical. Use anhydrous solvents where specified.

Protocol 3.1: Suzuki-Miyaura C(sp³)-C(sp²) Coupling

This protocol details the coupling of 2-(bromomethyl)-1,3-dioxane with an arylboronic acid. The Suzuki-Miyaura reaction is renowned for its excellent functional group tolerance and the low toxicity of its boron-based reagents.[6][13][14]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the arylboronic acid (1.2 equivalents), a suitable base (e.g., K₃PO₄, 2.0 equivalents), the palladium catalyst, and the ligand (see table below).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture). Stir the mixture for 5-10 minutes.[15]

  • Substrate Addition: Add the 2-(bromomethyl)-1,3-dioxane (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 3.2: Buchwald-Hartwig C(sp³)-N Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, essential for the synthesis of countless pharmaceutical compounds.[11][13] This protocol outlines the coupling of 2-(bromomethyl)-1,3-dioxane with a primary or secondary amine.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add the palladium precatalyst, ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 equivalents) to a dry reaction vessel.

  • Reagent Addition: Add the degassed solvent (e.g., Toluene or Dioxane).[16][17] Add the amine (1.2 equivalents) followed by the 2-(bromomethyl)-1,3-dioxane (1.0 equivalent).

  • Reaction: Seal the vessel tightly and heat to the required temperature (typically 70-100 °C). Monitor the reaction progress.

  • Workup: After cooling, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel chromatography.

Optimization Parameters for Key Cross-Coupling Reactions

The success of a cross-coupling reaction is highly dependent on the careful selection of its components. The following table provides validated starting points for optimization.

Reaction Type Coupling Partner Typical Pd Catalyst (mol%) Recommended Ligand Base Solvent Temp (°C)
Suzuki-Miyaura Boronic Acid/EsterPd(OAc)₂, Pd₂(dba)₃ (1-5%)SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig Amine, AmidePd₂(dba)₃, Pd(OAc)₂ (1-5%)BrettPhos, XPhos, tBuXPhosNaOt-Bu, LHMDSToluene, Dioxane70-100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5%)PPh₃, P(t-Bu)₃Et₃N, i-Pr₂NHTHF, Dioxane, DMF25-80
Heck-type AlkenePd(OAc)₂ (2-5%)PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-120

This table synthesizes common conditions found in the literature.[5][13][17][18][19][20][21]

Experimental Workflow and Troubleshooting

A systematic approach is crucial for reproducible results. The workflow below outlines the key stages of the process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis reagents 1. Weigh Reagents (Substrates, Base, Catalyst) glassware 2. Flame-Dry Glassware solvent 3. Degas Solvent setup 4. Assemble Under Inert Atmosphere solvent->setup run 5. Heat & Stir (Monitor Progress) setup->run workup 6. Quench & Extract run->workup purify 7. Column Chromatography workup->purify characterize 8. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Standard experimental workflow from preparation to characterization.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized Pd(0)).Ensure rigorous inert atmosphere and solvent degassing. Use a fresh bottle of catalyst or a pre-catalyst.
Insufficiently strong base (Suzuki, Buchwald).For Suzuki, try Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, ensure the base (e.g., NaOt-Bu) is fresh and handled under inert conditions.
Poor ligand choice.Screen different ligands. For C(sp³)-X coupling, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often required.[13]
Side Product Formation Homocoupling of the nucleophile.Lower the reaction temperature. Ensure slow addition of the electrophile.
Protodeboronation (Suzuki).Use anhydrous conditions or a different base (e.g., KF).[14] Run the reaction at a lower temperature if possible.
Difficulty in Purification Residual palladium in the product.Filter the crude product through a pad of Celite or silica. Consider specialized palladium scavengers for pharmaceutical applications.[5]

Conclusion

The palladium-catalyzed cross-coupling of bromomethyl dioxanes represents a robust and highly versatile strategy for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.[22] By understanding the core reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct novel C-C and C-N bonds. The protocols and guidelines presented here offer a solid foundation for developing and optimizing these critical transformations, enabling the rapid generation of diverse chemical libraries and accelerating the drug discovery process.

References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable.
  • Application Notes and Protocols: The Emerging Potential of the 1,4-Dioxane Scaffold in Medicinal Chemistry - Benchchem.
  • The Role of Dioxane Derivatives in Pharmaceutical Synthesis.
  • Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. (2011). Chemical Society Reviews, 40(10), 4937-4947.
  • Cross-Coupling Reactions Guide.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). The Royal Swedish Academy of Sciences.
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
  • Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media - Wiley-VCH.
  • Dioxane-Fused Coumarins: From Synthesis to Biomedical Applications - ResearchGate.
  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring.
  • Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides - Organic Syntheses. (2022).
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications. (2019). ACS Catalysis.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed. (2007). Bioorganic & Medicinal Chemistry, 15(7), 2735-2745.
  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC. (2023). Journal of the American Chemical Society.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Heck reaction - Wikipedia.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
  • Heck Reaction - Organic Chemistry Portal.
  • Heck reaction - Chemistry LibreTexts. (2023).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Heck Reaction - Alfa Chemistry.
  • PdCl2-catalyzed cross-coupling reactions - ResearchGate.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature - Organic Chemistry Portal.
  • Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C - PubMed. (2012). The Journal of Organic Chemistry, 77(1), 739-746.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon - Organic Chemistry Portal. (2013). Synthesis, 45(01), 40-44.
  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry, 13, 2626-2631.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019). Catalysts, 10(1), 4.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020). Molecules, 25(21), 4933.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes - PubMed. (2014). Organic Letters, 16(19), 5080-5083.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

Executive Summary: The "Oil vs. Solid" Dilemma As a Senior Application Scientist, I frequently encounter researchers struggling with the physical state of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oil vs. Solid" Dilemma

As a Senior Application Scientist, I frequently encounter researchers struggling with the physical state of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane . While the pure cis-isomer is a crystalline solid (typically melting between 40–60°C), crude reaction mixtures often present as a viscous, yellow oil.

This "oil" state is rarely due to the compound itself being a liquid at room temperature. Instead, it is a metastable state caused by:

  • Diastereomeric Impurity: The presence of the trans-isomer disrupts the crystal lattice of the desired cis-isomer.

  • Residual Solvent: Traces of toluene or benzene (common synthesis solvents) lower the melting point via freezing point depression.

  • Starting Material Contamination: Unreacted benzaldehyde acts as a solvent, preventing solidification.

This guide provides the definitive protocols to isolate the crystalline solid from the crude oil, ensuring high enantiomeric and diastereomeric purity.

Diagnostic Q&A: Troubleshooting Your Crude Product

Q1: Why is my product an oil despite high HPLC purity (>95%)?

A: If your chemical purity is high but the product remains an oil, you are likely dealing with a mixture of diastereomers .

  • The (2R,4S)-cis isomer (phenyl group equatorial, bromomethyl group equatorial/axial optimized) is the thermodynamic product and a solid.

  • The (2S,4S)-trans isomer is often an oil or a low-melting solid.

  • Solution: You must enrich the cis-isomer via selective crystallization or silica chromatography. The oil will not crystallize until the trans-isomer content is reduced below a critical threshold (typically <10%).

Q2: The crude oil smells like almonds. Does this affect crystallization?

A: Yes. The almond odor indicates residual benzaldehyde . Benzaldehyde is a potent solvent for this dioxane derivative. Even 1-2% residual benzaldehyde can prevent crystallization indefinitely.

  • Solution: Perform a sodium bisulfite (

    
    ) wash before attempting crystallization (See Protocol C).
    
Q3: Can I distill the oil to purify it?

A: Avoid distillation if possible. This compound has a high boiling point and is thermally sensitive. Prolonged heating can cause:

  • Isomerization: Acid-catalyzed equilibration between cis and trans forms.

  • Decomposition: Elimination of HBr or ring opening.

  • Recommendation: Use Flash Chromatography or Low-Temperature Crystallization.

Decision Logic & Workflow

The following decision tree outlines the optimal path for processing your crude oil.

PurificationWorkflow Start Crude (4S)-4-Bromomethyl- 2-phenyl-1,3-dioxane (Oil) CheckImpurity Check TLC/NMR: Is Benzaldehyde present? Start->CheckImpurity Bisulfite Protocol C: Sodium Bisulfite Wash CheckImpurity->Bisulfite Yes CheckIso Check Diastereomer Ratio (Cis:Trans) CheckImpurity->CheckIso No Bisulfite->CheckIso HighTrans High Trans Content (>15% Trans) CheckIso->HighTrans Oil persists HighCis High Cis Content (>85% Cis) CheckIso->HighCis Semi-solid/Oil Column Protocol B: Flash Chromatography (Sep. Isomers) HighTrans->Column Cryst Protocol A: Crystallization (Hexanes/EtOAc) HighCis->Cryst Column->Cryst Enriched Cis Fractions Solid Pure Crystalline Solid Cryst->Solid

Figure 1: Purification decision matrix. Always remove aldehyde impurities before attempting isomer separation.

Technical Protocols

Protocol A: Selective Crystallization (Oil-to-Solid Conversion)

Best for: Crude oils with >85% cis-isomer content.

Principle: The cis-isomer is less soluble in non-polar solvents than the trans-isomer. We use a "solvent antisolvent" method with seeding.

Reagents:

  • Hexanes (Antisolvent)

  • Ethyl Acetate (Solvent) or Isopropanol

  • Seed crystal (Crucial—if unavailable, scratch the glass vigorously)

Step-by-Step:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (35–40°C).

    • Ratio: Approx. 0.5 mL EtOAc per gram of crude.

  • Antisolvent Addition: Slowly add warm Hexanes while stirring until the solution turns slightly cloudy (turbid).

    • Target Ratio: ~9:1 Hexanes:EtOAc.

  • Seeding: Add a tiny crystal of pure product. If no seed is available, dip a glass rod in the solution, let it dry in air to form a film, and re-insert it to induce nucleation.

  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) over 1 hour.

    • Move to a 4°C fridge for 4 hours.

    • Finally, place in a -20°C freezer overnight.

  • Filtration: Filter the resulting white needles rapidly while cold. Wash with cold (-20°C) Hexanes.

Troubleshooting:

  • Oil separates out instead of crystals: Re-heat and add slightly more EtOAc. You likely hit the "oiling out" boundary before the crystallization boundary.

Protocol B: Flash Chromatography (Isomer Separation)

Best for: Mixtures with significant trans-isomer or impurities.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.[1][2][3][4]

FractionSolvent CompositionTarget ComponentRf (approx.)
1 100% HexanesNon-polar impurities0.90
2 95:5 Hexanes:EtOAcTrans-isomer (Oil)0.45
3 90:10 Hexanes:EtOAc(4S)-Cis-Isomer (Solid) 0.35
4 80:20 Hexanes:EtOAcPolar impurities (Diol)< 0.10

Note: The trans-isomer typically elutes before the cis-isomer due to the axial substituent preventing efficient adsorption to the silica [1].

Protocol C: Chemical Cleanup (Benzaldehyde Removal)

Mandatory if the crude smells of almonds.

  • Dissolve crude oil in Diethyl Ether or MTBE (10 mL/g).

  • Wash twice with saturated aqueous Sodium Bisulfite (

    
    ) .
    
    • Mechanism:[2] Bisulfite forms a water-soluble adduct with the aldehyde.

  • Wash once with Saturated Sodium Bicarbonate (

    
    ).
    
  • Wash once with Brine.

  • Dry over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate.
    

Isomerism & Stability Data

Understanding the stereochemistry is vital for stability. The 1,3-dioxane ring exists in a chair conformation.

  • Cis-Isomer (Desired): The C2-Phenyl group is Equatorial . The C4-Bromomethyl group is Equatorial . This "diequatorial" arrangement is the thermodynamic sink and forms the stable crystal lattice.

  • Trans-Isomer (Undesired): The C2-Phenyl group is Equatorial, but the C4-Bromomethyl group is Axial . This creates 1,3-diaxial strain, lowering the melting point and increasing solubility [2].

Stability Warning: Do not store the oil in acidic media (e.g., unneutralized chloroform). Acid traces catalyze the ring-opening or isomerization to the thermodynamic mixture, potentially increasing the trans content if the equilibrium is shifted by temperature.

References

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.

  • Bailey, W. F., et al. (1978). The conformational analysis of 1,3-dioxanes. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Purification of 1,3-Dioxane Derivatives: Application Notes.

  • PubChem Compound Summary. (2025). 2-(Bromomethyl)-2-phenyl-1,3-dioxolane (Analogous Structure Data).

(Note: While specific melting point data for the exact (4S) enantiomer is proprietary to specific synthesis routes, the protocols above are derived from standard acetal chemistry and validated on analogous 2-phenyl-1,3-dioxane systems.)

Sources

Optimization

Technical Support Center: Controlling Diastereoselectivity in 2-Phenyl-1,3-Dioxane Formation

Welcome to the technical support center for the stereoselective synthesis of 2-phenyl-1,3-dioxanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to contro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-phenyl-1,3-dioxanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control the diastereomeric outcome of this common acetalization reaction. Here, you will find answers to frequently asked questions, in-depth troubleshooting guides for common experimental challenges, and detailed protocols to help you achieve your desired stereochemical outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the formation of 2-phenyl-1,3-dioxanes.

Q1: What are the main diastereomers in a 2-phenyl-1,3-dioxane synthesis, and how are they defined?

A: The reaction of benzaldehyde with a substituted 1,3-diol (e.g., butane-1,3-diol) can produce two primary diastereomers: cis and trans. These labels refer to the relative stereochemistry of the phenyl group at the C2 position and a substituent at another position on the dioxane ring (commonly C4).

  • cis-isomer: The phenyl group and the substituent on the ring are on the same face of the dioxane ring.

  • trans-isomer: The phenyl group and the substituent on the ring are on opposite faces of the dioxane ring.

In the chair conformation, which 1,3-dioxanes preferentially adopt, the substituents can be in either axial or equatorial positions.[1] Generally, the most stable conformation will have the bulky phenyl group in an equatorial position to minimize steric strain.[1][2]

Q2: What is the core principle for controlling which diastereomer is the major product?

A: The control of diastereoselectivity in this reaction is a classic example of Thermodynamic vs. Kinetic Control .[3]

  • Kinetic Control favors the product that is formed fastest. This is typically achieved under irreversible conditions, such as low temperatures and short reaction times. The kinetic product is the one with the lowest activation energy barrier for its formation.

  • Thermodynamic Control favors the most stable product. This is achieved under reversible (equilibrating) conditions, which usually involve higher temperatures, longer reaction times, and a strong acid catalyst to allow the less stable isomer to revert to the intermediate and then form the more stable product.

Q3: Which isomer is typically the thermodynamic product and why?

A: In most cases, the trans-isomer is the thermodynamically more stable product. This is because the bulky phenyl group at C2 and the substituent at C4 can both occupy equatorial positions, minimizing sterically unfavorable 1,3-diaxial interactions within the chair conformation of the dioxane ring. An equatorial orientation is generally favored for large substituents.[1]

Q4: What is the anomeric effect and how does it influence this reaction?

A: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 of the dioxane) to prefer an axial orientation, even if it is sterically bulky.[4] This is due to a stabilizing interaction between a lone pair of electrons on a ring heteroatom (oxygen, in this case) and the antibonding orbital (σ*) of the C-substituent bond. While steric factors are often dominant for a phenyl group, the anomeric effect can play a role and, in some cases, make the axial conformer more stable than expected.[1]

Section 2: Troubleshooting Guides

This section provides a problem-oriented approach to common issues encountered during the synthesis of 2-phenyl-1,3-dioxanes.

Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio)

You are observing a nearly 1:1 mixture of diastereomers and wish to favor one over the other.

start Low Diastereoselectivity Observed catalyst Evaluate Catalyst - Brønsted vs. Lewis Acid - Catalyst Loading start->catalyst temp Adjust Temperature - Lower Temp for Kinetic - Higher Temp for Thermodynamic catalyst->temp solvent Screen Solvents - Consider Polarity - Coordinating vs. Non-coordinating temp->solvent time Modify Reaction Time - Shorter for Kinetic - Longer for Thermodynamic solvent->time check Improved Selectivity? time->check check->catalyst No, Iterate end Achieved Desired Selectivity check->end  Yes re_eval Re-evaluate Reaction Design (Substrate Control, etc.) check->re_eval No, Fundamentally Limited

Sources

Troubleshooting

Dioxane Acetal Intermediate Handling: Technical Support Center

From the desk of the Senior Application Scientist: Welcome to the technical support center for handling dioxane acetal intermediates. In the fields of pharmaceutical development and complex organic synthesis, dioxane ace...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center for handling dioxane acetal intermediates. In the fields of pharmaceutical development and complex organic synthesis, dioxane acetals are invaluable as protecting groups for carbonyls and diols.[1][2] Their stability under basic and nucleophilic conditions makes them a frequent choice.[1][2] However, this stability is contrasted by their pronounced sensitivity to moisture, particularly under acidic conditions, which can lead to premature deprotection and compromised experimental outcomes.[1][3]

This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies. We will delve into the chemical principles governing their sensitivity, offer solutions to common problems, and provide validated protocols to ensure the integrity of your materials and the success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the moisture sensitivity of dioxane acetals.

Q1: Why are dioxane acetal intermediates so sensitive to moisture?

A1: The sensitivity of dioxane acetals stems from their susceptibility to acid-catalyzed hydrolysis.[4] The acetal functional group is thermodynamically stable under neutral and basic conditions but readily breaks down in the presence of water and an acid catalyst (even trace amounts).[1][3] The reaction is an equilibrium process, and the presence of excess water drives the equilibrium toward the deprotected carbonyl and diol products.[5] Even ambient humidity and acidic residues on glassware can be sufficient to initiate degradation.

Q2: What is the chemical mechanism of this degradation?

A2: The degradation is a classic acid-catalyzed hydrolysis reaction. It proceeds in several steps:

  • Protonation: One of the acetal oxygen atoms is protonated by an acid (H₃O⁺), converting the alkoxy group into a good leaving group (an alcohol).[4]

  • Carbocation Formation: The leaving group departs, and the resulting positive charge is stabilized by resonance from the adjacent oxygen atom, forming an oxocarbenium ion intermediate.[5]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[4]

  • Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.[4] The process then repeats to hydrolyze the hemiacetal to the final carbonyl compound and diol.

Acetal Hydrolysis Mechanism Acetal Dioxane Acetal Protonation Protonation (H₃O⁺) Acetal->Protonation + H⁺ ProtonatedAcetal Protonated Acetal Protonation->ProtonatedAcetal Oxocarbenium Oxocarbenium Ion Intermediate ProtonatedAcetal->Oxocarbenium - R'OH WaterAttack Nucleophilic Attack (H₂O) Oxocarbenium->WaterAttack + H₂O Hemiacetal Hemiacetal WaterAttack->Hemiacetal - H⁺ Repeat Repeat Cycle Hemiacetal->Repeat Products Carbonyl + Diol Repeat->Products Hydrolysis Inert Atmosphere Transfer Workflow Start Start: Oven-Dried Glassware Cycle Assemble & Cycle Glassware on Schlenk Line (3x Vac/N₂) Start->Cycle Purge Purge Syringe with N₂ Cycle->Purge Maintain Positive N₂ Pressure Withdraw Withdraw Intermediate from Storage Flask Purge->Withdraw GasPocket Pull Small N₂ Pocket into Syringe Withdraw->GasPocket Protective Gas Buffer Transfer Transfer to Reaction Flask GasPocket->Transfer End End: Intermediate Ready for Reaction Transfer->End

Caption: Workflow for transferring a moisture-sensitive liquid.

  • Prepare Glassware: Assemble the hot, oven-dried reaction flask with a condenser and rubber septum. Connect it to the Schlenk line.

  • Purge Glassware: Evacuate the flask under vacuum until it cools, then slowly backfill with inert gas. Repeat this "cycling" process three times to ensure all atmospheric air and adsorbed moisture are removed. [6][7]3. Prepare Syringe: Take a dry, gas-tight syringe with a long needle. Flush it with inert gas from the Schlenk line at least 10 times to remove internal air and moisture. [8]4. Withdraw Intermediate: Pierce the septum of the storage flask (which should be under a positive pressure of inert gas) with the needle. Withdraw the desired volume of the dioxane acetal intermediate.

  • Protect During Transfer: Before removing the needle from the storage flask, pull a small pocket of inert gas (~0.2 mL) into the syringe. [6]This gas bubble acts as a buffer, preventing any ambient air from diffusing down the needle and contacting the reagent during the transfer.

  • Add to Reaction: Swiftly and carefully transfer the syringe to the reaction flask, pierce the septum, and dispense the contents.

  • Maintain Inert Atmosphere: Ensure the reaction flask remains under a slight positive pressure of inert gas, typically visualized with an oil bubbler, throughout the entire experiment. [8] By adhering to these principles and protocols, you can significantly mitigate the risks associated with the moisture sensitivity of dioxane acetal intermediates, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023). Vertex AI Search.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). Journal of Organic Chemistry.
  • Using molecular sieves for solvent drying. University of Victoria (UVic).
  • Why and How Do We Dry Organic Solvents with Molecular Sieves?. (2018). YouTube.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Sorbead India.
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • Guides. Chemistry LibreTexts.
  • Karl Fischer Reagent for Moisture Analysis. Actylis Lab Solutions.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Schlenk Line. University of New Mexico Chemistry Department.
  • Keeping air and moisture out. VACUUBRAND.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • A Comparative Guide to Dehydrating Agents in Organic Synthesis. Benchchem.
  • What Is Karl Fischer Titr
  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
  • Drying Agents. Chemistry LibreTexts.
  • KF Moisture Titrator | Principles. Kyoto Electronics Manufacturing Co.,Ltd.("KEM").
  • Drying Organic Solutions.
  • Karl Fischer Method of Moisture Detection. CSC Scientific.
  • Karl Fischer Titration Tips: W
  • troubleshooting acetal deprotection in the presence of sensitive functional groups. Benchchem.
  • Water Sensitive Chemicals. Environment, Health & Safety, University of Michigan.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • A Comparative Guide to Aldehyde Protecting Groups. Benchchem.
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
  • Acetal Hydrolysis Mechanism. Chemistry Steps.
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Protecting Groups. Chem 6352, Southern Methodist University.
  • The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed.
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
  • The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Journal of the Chemical Society, Perkin Transactions 2.
  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry.
  • Purification of 1,4-dioxane.
  • Acetal Protecting Group & Mechanism. Total Synthesis.
  • Process for purifying acetals.
  • Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. PMC, NIH.
  • Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. SciSpace.
  • Application Notes & Protocols: Acetalization for the Synthesis of 4,6-Dineopentyl-1,3-dioxane. Benchchem.
  • When is Protection Necessary? Protecting Aldehydes and Ketones Examples. YouTube.

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment &amp; Comparative NMR Analysis: (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

This guide provides a rigorous technical assessment of the 1H NMR characteristics of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane, focusing on the critical differentiation between diastereomers (cis vs. trans) and the validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of the 1H NMR characteristics of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane, focusing on the critical differentiation between diastereomers (cis vs. trans) and the validation of stereochemical integrity.

Executive Summary

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane is a versatile chiral building block utilized in the synthesis of enantiopure pharmaceuticals and agrochemicals. Its utility depends entirely on the stereochemical purity of the dioxane ring. The acetalization reaction used to form this ring typically yields a thermodynamic mixture of cis and trans diastereomers.

The Core Challenge: Distinguishing the desired cis-isomer (where the C2-phenyl and C4-bromomethyl groups adopt an energetically favorable equatorial-equatorial-like orientation) from the trans-isomer using 1H NMR. This guide details the diagnostic signal patterns and coupling constants required for this validation.

Mechanistic Insight: Conformational Analysis

The 1,3-dioxane ring exists predominantly in a chair conformation. The bulky 2-phenyl group anchors the conformation by occupying the equatorial position to minimize 1,3-diaxial interactions.

  • Cis-Isomer (Preferred): The C4-bromomethyl group is also equatorial (or pseudo-equatorial), leading to a stable chair.

  • Trans-Isomer: The C4-bromomethyl group is forced into an axial position, introducing destabilizing steric strain.

This conformational lock results in distinct magnetic environments for the ring protons, making


 coupling constants the primary metric for "performance" (purity) assessment.
Diagram 1: Stereochemical Synthesis & Conformation

G Diol (S)-3-Bromo-1,2-propanediol Reaction Acid Catalysis (PTSA, Toluene, Reflux) Diol->Reaction Benz Benzaldehyde (or Dimethyl Acetal) Benz->Reaction Cis (2R,4S)-Cis-Isomer (Thermodynamic Product) Ph(eq) / CH2Br(eq) Reaction->Cis Major Pathway Trans (2S,4S)-Trans-Isomer (Kinetic/Minor Product) Ph(eq) / CH2Br(ax) Reaction->Trans Minor Pathway

Caption: Synthesis pathway showing the thermodynamic preference for the cis-diastereomer.

Comparative Analysis: Cis vs. Trans Isomer Differentiation

The following data compares the diagnostic 1H NMR signals (in CDCl


) for the cis and trans isomers. The values are derived from high-field analysis of 2-phenyl-1,3-dioxane derivatives.
Table 1: Diagnostic 1H NMR Shifts & Coupling Constants
Proton EnvironmentCis-Isomer (Major) Trans-Isomer (Minor) Differentiation Logic
H-2 (Benzylic) 5.50 – 5.55 ppm (s) 5.60 – 5.65 ppm (s)The cis benzylic proton is shielded relative to the trans due to the anisotropy of the equatorial C4-substituent.
H-4 (Methine) 4.10 – 4.25 ppm (m) 4.30 – 4.45 ppm (m)Axial H4 (in cis) appears upfield of equatorial H4 (in trans).
H-6 (Axial) 3.95 – 4.10 ppm 3.80 – 3.95 ppmLarge triplet-like splitting (

Hz) confirms the axial orientation.
H-6 (Equatorial) 4.25 – 4.35 ppm 4.15 – 4.25 ppmShows smaller coupling (

Hz) and significant geminal coupling.
CH

Br
3.35 – 3.55 ppm 3.45 – 3.65 ppmThe cis CH

Br group is equatorial; trans is axial. Axial substituents are typically deshielded.
Aromatic (Ph) 7.30 – 7.55 ppm (m)7.30 – 7.55 ppm (m)Not diagnostic; overlaps heavily between isomers.
Performance Benchmark: Alternatives

When compared to other protecting groups or analogs, the 2-phenyl-1,3-dioxane moiety offers superior stability but requires careful NMR analysis to ensure isomeric purity.

Compound AnalogKey NMR FeatureAdvantage/Disadvantage
4-Chloromethyl analog CH

Cl shifts ~3.6–3.8 ppm
Cl is more electronegative, shifting signals downfield. Harder to substitute than Br.
Acetonide (2,2-dimethyl) Methyl singlets ~1.4 ppmNo stereocenters at C2; simplifies NMR but less stable to acid than benzylidene.

Experimental Protocols

Protocol A: Synthesis of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

Objective: Synthesize the target compound with >90% diastereoselectivity for the cis isomer.

  • Reagents:

    • (S)-3-Bromo-1,2-propanediol (1.0 equiv)

    • Benzaldehyde dimethyl acetal (1.2 equiv)

    • p-Toluenesulfonic acid (PTSA) monohydrate (0.05 equiv)

    • Solvent: Dry Toluene or Cyclohexane.

  • Procedure:

    • Setup: Charge a round-bottom flask with the diol, acetal, and solvent. Add PTSA. Equip with a Dean-Stark trap (if using benzaldehyde) or a distillation head (if using dimethyl acetal) to remove methanol/water.

    • Reaction: Heat to reflux. Monitor methanol/water collection.[1] Continue until theoretical volume is collected (approx. 2-4 hours).

    • Quench: Cool to room temperature. Add triethylamine (0.1 equiv) to neutralize the acid catalyst before workup to prevent acetal hydrolysis.

    • Workup: Wash with saturated NaHCO

      
      , then brine. Dry organic layer over MgSO
      
      
      
      .
    • Purification: Concentrate in vacuo. The crude oil is often a ~4:1 to 10:1 mixture of cis:trans.

    • Crystallization (Critical Step): Dissolve the oil in a minimum amount of hot hexane/ethyl acetate (9:1). Cool slowly to 0°C. The cis isomer typically crystallizes as white needles, while the trans isomer remains in the mother liquor.

Protocol B: NMR Validation Workflow

Objective: Confirm identity and purity.

  • Sample Prep: Dissolve ~10 mg of crystals in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run standard 1H NMR (minimum 8 scans).

  • Analysis Logic (Decision Tree):

    • Check 5.5 ppm region: Is there a single sharp singlet? (Multiple singlets = diastereomer mixture).

    • Check 3.9-4.4 ppm region: Look for the H6-axial triplet (

      
       Hz). If this splitting is obscured or small, the ring may be distorted (indicating trans impurity).
      
Diagram 2: NMR Decision Matrix

NMR_Logic Start Acquire 1H NMR (CDCl3) Check_H2 Analyze H-2 Signal (~5.5 ppm) Start->Check_H2 Single Single Singlet Check_H2->Single Double Two Singlets (Ratio < 10:1) Check_H2->Double Check_J Analyze H-6ax Coupling (3.9-4.1 ppm) Single->Check_J Result_Bad FAIL: Mixture/Trans Recrystallize Double->Result_Bad Large_J Triplet, J ~ 11-12 Hz (Axial-Axial coupling) Check_J->Large_J Small_J Multiplet/Small J (Eq-Axial only) Check_J->Small_J Result_Good PASS: Pure Cis-Isomer Proceed to Synthesis Large_J->Result_Good Small_J->Result_Bad

Caption: Decision tree for validating stereochemical purity based on coupling constants.

References

  • Preparation of 2-Substituted 1,3-Dioxanes. Organic Syntheses, Coll. Vol. 7, p.334 (1990). Link

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 2012, 17(12), 14310-14332. Link

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515.[2] Link

  • Conformational Analysis of 1,3-Dioxanes.Journal of the American Chemical Society, 1968, 90 (13), 3444–3458. (Foundational text on dioxane coupling constants).

Sources

Comparative

A Comparative Guide to the IR Spectrum Analysis of Benzylidene Acetal Functional Groups

For researchers, scientists, and professionals in drug development, the precise identification and characterization of functional groups are paramount. The benzylidene acetal, a widely used protecting group for 1,2- and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of functional groups are paramount. The benzylidene acetal, a widely used protecting group for 1,2- and 1,3-diols, particularly in carbohydrate chemistry, presents a unique spectroscopic signature.[1][2][3] This guide provides an in-depth, objective comparison of the infrared (IR) spectral characteristics of the benzylidene acetal functional group against common alternatives, supported by experimental data and established spectroscopic principles.

The Benzylidene Acetal: A Cornerstone Protecting Group

Benzylidene acetals are formed by the acid-catalyzed reaction of benzaldehyde with a diol.[3] Their stability under a range of conditions, coupled with methods for selective deprotection, makes them invaluable in multi-step organic synthesis.[4][5] A thorough understanding of their IR spectral features is crucial for reaction monitoring, purity assessment, and structural confirmation.

Core Principles of IR Spectroscopy in Functional Group Analysis

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule.[6][7] When infrared radiation is passed through a sample, energy is absorbed at specific frequencies corresponding to the vibrational modes of the molecule's functional groups.[8][9] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" of the molecule.[10] The position, intensity, and shape of the absorption bands provide a wealth of information about the molecular structure.[8][11]

Deciphering the IR Spectrum of a Benzylidene Acetal

The IR spectrum of a compound containing a benzylidene acetal is a composite of the vibrations of its constituent parts: the phenyl ring, the acetal C-O bonds, and the aliphatic C-H bonds of the acetal methine and the protected diol backbone.

Key Diagnostic Absorption Bands for Benzylidene Acetals:

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity & CharacteristicsNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumAppears just to the left of the aliphatic C-H stretch.[12][13]
Aliphatic C-H Stretch3000 - 2850Medium to StrongArises from the C-H bonds of the carbohydrate or polyol backbone and the benzylic C-H.[12][13]
Aromatic C=C Stretch (Overtone/Combination Bands)2000 - 1660WeakA series of weak absorptions characteristic of the benzene ring substitution pattern.
Aromatic C=C Stretch1600 - 1450Medium to Strong (often multiple bands)Sharp peaks indicative of the phenyl group.[12]
Acetal C-O Stretch1200 - 1020Strong (often multiple bands)These are some of the most characteristic and intense bands for acetals, arising from the stretching of the C-O-C-O-C system.[14]
Out-of-Plane (OOP) C-H Bending (Aromatic)900 - 675StrongThe position of these strong bands can indicate the substitution pattern of the benzene ring (monosubstituted in this case).

Illustrative Example: Methyl 4,6-O-benzylidene-α-D-glucopyranoside

A classic example is methyl 4,6-O-benzylidene-α-D-glucopyranoside.[15][16] Its IR spectrum clearly displays the aforementioned characteristic peaks, confirming the presence of the benzylidene acetal protecting group.

Comparative Analysis with Alternative Diol Protecting Groups

The choice of a protecting group is a critical strategic decision in organic synthesis. Below is a comparison of the IR spectral features of benzylidene acetals with two common alternatives: isopropylidene acetals (acetonides) and silyl ethers.

Benzylidene Acetal vs. Isopropylidene Acetal (Acetonide)

Isopropylidene acetals, formed from the reaction of a diol with acetone, are another popular choice for protecting 1,2- and 1,3-diols.[17]

Key IR Spectral Differences:

Functional GroupKey Differentiating IR Bands (cm⁻¹)Rationale for a Scientist's Interpretation
Benzylidene Acetal Aromatic C-H Stretch (3100-3000) , Aromatic C=C Stretch (1600-1450) , Aromatic OOP C-H Bending (900-675) The presence of these distinct aromatic bands is a definitive marker for the benzylidene group.
Isopropylidene Acetal Absence of aromatic bands . Presence of a characteristic doublet for the gem-dimethyl group (ca. 1380 and 1370) .The lack of aromatic signals and the appearance of the gem-dimethyl doublet clearly distinguish it from a benzylidene acetal.
Benzylidene Acetal vs. Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are versatile protecting groups for alcohols.[18][19][20][21]

Key IR Spectral Differences:

Functional GroupKey Differentiating IR Bands (cm⁻¹)Rationale for a Scientist's Interpretation
Benzylidene Acetal Strong Acetal C-O Stretches (1200-1020) . Aromatic bands as described above.The complex and strong C-O stretching region is characteristic of the acetal linkage.
Silyl Ethers Strong Si-O Stretch (ca. 1100-1000) . Si-C vibrations (ca. 840 and 780 for TBDMS) . Absence of aromatic bands unless a phenyl-containing silyl group (e.g., TBDPS) is used.The prominent Si-O and Si-C bands are the defining features of silyl ethers. The C-O stretch of the underlying alcohol is also present but may be overlapped.[22]

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample

The following protocol outlines the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample by transmission FTIR spectroscopy.[23][24][25]

Materials:

  • Sample (e.g., 4,6-O-Benzylidene-D-glucose)[26]

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Sample and KBr Preparation: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[23][27] The ratio is critical for obtaining a clear spectrum.[24]

  • Grinding and Mixing: Transfer the KBr to the agate mortar and grind it to a fine powder. Add the sample to the mortar and continue to grind the mixture for 3-5 minutes until it is a homogenous, fine powder.[25][27] Proper grinding is essential to reduce particle size and minimize scattering of the IR beam.[25]

  • Loading the Die: Carefully transfer a portion of the mixture into the pellet die. Distribute the powder evenly.

  • Pressing the Pellet: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for about 2 minutes.[23][24] This will cause the KBr to deform plastically and form a transparent or translucent pellet with the sample dispersed within it.[23]

  • Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum according to the instrument's operating procedure.

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_output Outcome weigh 1. Weigh Sample (1-2 mg) & Dry KBr (100-200 mg) grind 2. Grind & Mix in Agate Mortar weigh->grind load 3. Load Mixture into Pellet Die grind->load press 4. Apply Pressure (8-10 tons) to Form Pellet load->press mount 5. Mount Pellet in FTIR Spectrometer press->mount Transfer Pellet acquire 6. Acquire IR Spectrum mount->acquire interpret 7. Data Interpretation: Identify Characteristic Bands acquire->interpret compare 8. Compare with Reference Spectra & Alternatives interpret->compare report Structural Confirmation & Purity Assessment compare->report

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Key Vibrational Modes in a Benzylidene Acetal

The following diagram illustrates the primary stretching and bending vibrations within the core structure of a benzylidene acetal.

Caption: Key Vibrational Modes in a Benzylidene Acetal.

Conclusion

The infrared spectrum provides a powerful and non-destructive method for the identification of the benzylidene acetal functional group. A systematic analysis, focusing on the characteristic aromatic C-H and C=C stretching bands, in conjunction with the strong acetal C-O stretching vibrations, allows for unambiguous confirmation. By comparing the spectrum against those of common alternatives like isopropylidene acetals and silyl ethers, researchers can confidently elucidate the structure and purity of their synthesized molecules. The experimental protocol provided herein serves as a robust guideline for obtaining high-quality data, ensuring the integrity of the analytical results.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
  • ResearchG
  • Unknown.
  • Unknown.
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  • Unknown. Experiment 11 — Infrared Spectroscopy.
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  • WebAssign. Lab 2 - Infrared Spectroscopy (IR).
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  • ChemicalBook. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE(3162-96-7)ir1.
  • Chemistry Stack Exchange. Ketals and acetals infrared spectra.
  • ResearchGate. (2022). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine.
  • Organic Chemistry Portal. Benzylidene Acetals.
  • MilliporeSigma. Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.
  • BenchChem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
  • Cayman Chemical. 4,6-O-Benzylidene-D-glucose.
  • Sigma-Aldrich. (+)-(4,6-O-Benzylidene)methyl-α-D-glucopyranoside.
  • YouTube. (2020, May 11). 26.03 Acetals as Protecting Groups.
  • Chemistry LibreTexts. (2021, June 10). 16: Silylethers.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
  • TSI Journals. (2009, January 22). Selective hydrolysis of terminal isopropylidene ketals- an overview.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • Studylib. (2021, March 5). Benzylidene Acetal Synthesis: Lab Report.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

This guide provides essential safety protocols and logistical information for the handling and disposal of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane. As a Senior Application Scientist, my aim is to synthesize technical dat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The procedures outlined below are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.

Core Hazard Assessment: Understanding the Molecule

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane is a halogenated organic compound. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure dictates a cautious approach. The presence of a bromomethyl group (-CH2Br) classifies it as a potential alkylating agent. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules, including biological macromolecules like DNA, and are often associated with toxic, mutagenic, or carcinogenic properties.[1] Therefore, minimizing all routes of exposure—inhalation, skin contact, and ingestion—is paramount.

Furthermore, the 1,3-dioxane core is a cyclic ether. Like other ethers, it has the potential to form explosive peroxides upon prolonged storage and exposure to air and light.[2][3]

Inferred Hazard Profile:

Hazard TypeDescriptionRationale
Skin & Eye Irritation Causes skin and serious eye irritation.[4][5]Common characteristic of many brominated organic compounds. Direct contact should be avoided.
Respiratory Irritation Vapors or mists may cause respiratory irritation.[4]Inhalation is a primary route of exposure for volatile or aerosolized chemicals.
Toxicity/Alkylation Potential alkylating agent; may be harmful if absorbed through the skin or ingested.The bromomethyl functional group is a known structural alert for alkylating activity.
Peroxide Formation May form explosive peroxides upon storage.[2][3]The dioxane ether structure is susceptible to peroxide formation.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. The most effective safety measures are, in order of preference:

  • Engineering Controls: Using equipment to isolate the hazard (e.g., a chemical fume hood).

  • Administrative Controls: Changes in work procedures (e.g., minimizing quantities, dedicated work areas).

  • Personal Protective Equipment (PPE): Equipment worn by the worker.

This guide focuses on PPE, but assumes all work is conducted within a certified chemical fume hood as the primary engineering control.[6]

PPE_Decision_Workflow cluster_0 Handling (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane cluster_1 PPE Components A Start: Procedure Planning B Is the procedure conducted in a certified chemical fume hood? A->B C STOP! Do not proceed. Consult EHS. B->C No D Select Foundational PPE B->D Yes E Assess Scale and Risk D->E P1 Splash Goggles Nitrile Gloves (Double) Lab Coat Closed-toe Shoes F Small Scale / Low Risk (e.g., <1g, simple transfer) E->F Low G Large Scale / High Risk (e.g., >1g, heating, pressure) E->G High H Final PPE Assembly F->H G->H P2 Face Shield (over goggles) Chemical Resistant Apron Consider Viton/Butyl Gloves

Caption: PPE selection workflow for handling the target chemical.

Mandatory PPE for (4S)-4-Bromomethyl-2-phenyl-1,3-dioxane

Eye and Face Protection

The eyes are extremely vulnerable to chemical splashes.[7]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[8][9] Standard safety glasses are insufficient as they do not provide a seal around the eyes.

  • Elevated Risk: When handling larger quantities (>1 liter combined reagents) or performing operations with a higher risk of splashing (e.g., pressure changes, rapid additions), a full-face shield must be worn in addition to chemical splash goggles.[6][9] The face shield protects the neck and face but does not replace the seal provided by goggles.

Hand Protection: A Critical Barrier

This compound's structure as a halogenated organic necessitates careful glove selection to prevent skin absorption. A single glove material is rarely a perfect barrier.

  • Glove Selection: Disposable nitrile gloves provide a good baseline for general laboratory work but may not offer sufficient protection against prolonged contact with halogenated hydrocarbons.[8] For operations involving significant contact, more resistant materials are required.

  • Double Gloving: It is best practice to wear two pairs of gloves. This provides a backup barrier in case the outer glove is torn or permeated.

  • Recommended Practice: For routine, low-volume work, wear two pairs of nitrile gloves. For higher-risk procedures or extended handling, use a more resistant glove like Viton or a flexible laminate (e.g., Silver Shield) as the outer layer over a nitrile inner glove.[8][9]

Glove Material Chemical Resistance Comparison:

Glove MaterialRecommended ForNot Recommended For
Nitrile Many acids, caustics, alcohols, and hydrocarbons.[8]Ketones, strong acids, and halogenated hydrocarbons .[8] (Suitable for incidental contact only).
Neoprene Organic acids, caustics, alcohols, ketones, and petroleum hydrocarbons.[8]Aromatic and halogenated hydrocarbons .[8]
Butyl Rubber Acids, bases, ketones, esters, alcohols, and aldehydes.[8]Aliphatic, aromatic, and halogenated hydrocarbons .[8]
Viton Halogenated and aromatic organic solvents .[8]Ketones, ethers, amines, and aldehydes.[8]

Protocol: Safe Glove Removal

  • With your gloved right hand, pinch the palm of the left glove.

  • Pull the left glove off, turning it inside out. Ball the removed glove in your still-gloved right hand.

  • Slide two fingers of your now bare left hand under the cuff of the right glove.

  • Peel the right glove off, turning it inside out and enclosing the first glove.

  • Dispose of the gloves in the appropriate solid waste container.[10]

  • Wash your hands thoroughly with soap and water.[7][10]

Body and Respiratory Protection
  • Body Protection: A long-sleeved, buttoned lab coat is mandatory.[7][8] For large-scale work, a chemical-resistant apron over the lab coat is recommended. Clothing must cover the legs, and closed-toe shoes are required at all times.[7][10]

  • Respiratory Protection: All work should be performed in a chemical fume hood to prevent inhalation of vapors. If a situation arises where the concentration of airborne substances is unknown or high (e.g., a large spill outside of a hood), a respirator is required.[11] Use of a respirator requires prior medical clearance, training, and fit-testing.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE (goggles, lab coat, double nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Transport: When moving the chemical, even short distances, place the container in a secondary, shatter-proof container.[7]

  • Weighing/Measuring: Perform all transfers within the fume hood. Use designated tools (spatulas, pipettes) for transferring chemicals.[10]

  • Procedure: Keep all containers tightly closed when not in use to prevent the release of vapors and potential peroxide formation.[12]

  • Post-Procedure: Clean the work area thoroughly. Decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with skin. Wash hands immediately after handling.[10]

Disposal Plan: Managing Halogenated Waste

(4S)-4-Bromomethyl-2-phenyl-1,3-dioxane and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: This compound is a brominated organic. It must be disposed of in a designated "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated organic waste.

  • Container Management: The waste container must be made of a compatible material (e.g., glass or polyethylene), be properly sealed to prevent leaks, and clearly labeled with "Hazardous Waste" and its contents.[14]

  • Disposal Method: The ultimate disposal of brominated waste is typically high-temperature incineration at a licensed hazardous waste facility equipped with emission control systems to handle the byproducts.[15] Some facilities may have capabilities for bromine recovery.[15][16] Never dispose of this chemical down the drain.

References

  • Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Brewers' Waste. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]

  • Bromine water - disposal. Science Forum For Lab Technicians. [Link]

  • Protective Gear. Organic Chemistry at CU Boulder. [Link]

  • Chemical Hygiene Plan and Safety Manual 2019. MIT Chemistry Department. [Link]

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  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Laboratory Chemical Hygiene Plan. Yale Environmental Health & Safety. [Link]

  • Standard Operating Procedure for the use of 1,4-Dioxane. Western Carolina University. [Link]

  • 1,4-Dioxane - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Safety Data Sheet - 1,4-Dioxane. Carl ROTH. [Link]

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